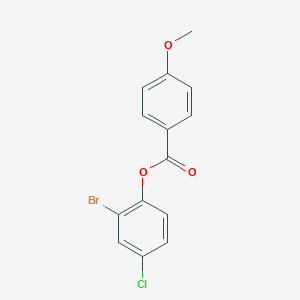

2-Bromo-4-chlorophenyl 4-methoxybenzoate

Description

Properties

Molecular Formula |

C14H10BrClO3 |

|---|---|

Molecular Weight |

341.58 g/mol |

IUPAC Name |

(2-bromo-4-chlorophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H10BrClO3/c1-18-11-5-2-9(3-6-11)14(17)19-13-7-4-10(16)8-12(13)15/h2-8H,1H3 |

InChI Key |

KWVHXZMZKSVZNE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several halogenated benzoate esters (Table 1). Key analogs include:

Table 1: Structural Comparison of Halogenated Benzoate Esters

Key Observations :

- Substituent Effects: Bromo and chloro groups increase molecular weight and polarizability compared to non-halogenated analogs like 4-pentylphenyl 4-methoxybenzoate. This enhances thermal stability and influences crystalline packing, as seen in related halogenated esters .

- Functional Group Variation : The presence of a formyl (CHO) group in 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate introduces additional reactivity for further chemical modifications, unlike the target compound .

Physicochemical Properties

Thermal Behavior :

- Lanthanide complexes of 4-methoxybenzoate (e.g., La, Ce) decompose between 200–400°C, with dehydration steps observed below 150°C . The target compound likely exhibits similar thermal resilience due to its aromatic backbone and halogen substituents.

- Halogenated analogs like 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate have predicted boiling points exceeding 500°C, suggesting high thermal stability .

Crystallinity :

Reactivity and Metabolic Pathways

- Biodegradation : 4-Methoxybenzoate esters are substrates for microbial O-demethylases, which cleave the methoxy group to form p-hydroxybenzoate . Brominated analogs may resist degradation due to halogen steric effects, as seen in soil microbiota studies .

- Chemical Reactivity: The bromo group in 2-bromo-4'-methoxyacetophenone facilitates nucleophilic substitution reactions, a property shared with the target compound .

Preparation Methods

Esterification via Acyl Chloride Intermediate

The most widely reported method involves a two-step process: (1) synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid and (2) subsequent esterification with 2-bromo-4-chlorophenol.

Step 1: Preparation of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–60°C for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow liquid (yield: 98%).

Step 2: Esterification with 2-Bromo-4-chlorophenol

The acyl chloride is reacted with 2-bromo-4-chlorophenol in the presence of a base such as pyridine or triethylamine. A typical protocol involves stirring equimolar amounts of both reactants in tetrahydrofuran (THF) at 0–5°C for 1 hour, followed by room-temperature reaction for 12 hours. The crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding 89–92% of the target ester.

One-Pot Direct Coupling Using Carbodiimide Reagents

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method avoids isolated acyl chloride formation:

-

4-Methoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and DMAP (0.1 equiv) are dissolved in dry dichloromethane.

-

2-Bromo-4-chlorophenol (1.05 equiv) is added dropwise at 0°C.

-

The reaction proceeds at 25°C for 24 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate 9:1).

This method achieves comparable yields (85–88%) but requires stricter moisture control.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Acyl Chloride Route | Carbodiimide Route |

|---|---|---|

| Optimal Solvent | THF | Dichloromethane |

| Reaction Temp. | 0°C → 25°C | 0°C → 25°C |

| Time | 13 hours | 24 hours |

| Byproduct Formation | <5% | 8–12% |

Polar aprotic solvents like THF enhance nucleophilicity of the phenolic oxygen, while lower temperatures suppress di-ester byproducts.

Bromination Strategies for Phenol Precursors

The synthesis of 2-bromo-4-chlorophenol, a key intermediate, is achieved through:

Method A : Electrophilic bromination of 4-chlorophenol using bromine (Br₂) in acetic acid at 50°C (yield: 78%, but produces 10–15% dibromo impurities).

Method B : Oxidative bromination with HBr/H₂O₂, adapted from patent CN104447382A:

-

4-Chlorophenol (1.0 equiv) is dissolved in 48% HBr.

-

30% H₂O₂ (1.8 equiv) is added dropwise at 35°C over 2 hours.

-

The mixture is stirred for 4 hours, neutralized with NaHCO₃, and extracted with ethyl acetate.

This method achieves 95% yield with <2% dibromo byproducts, leveraging in situ bromine generation.

Structural Characterization and Crystallographic Insights

Single-Crystal X-ray Diffraction (SCXRD)

The title compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.452(3) Å, b = 7.891(2) Å, c = 15.617(4) Å, and β = 109.28(3)°. Key structural features include:

-

Dihedral angle between aromatic rings: 80.59(2)°

-

Short halogen⋯oxygen contacts: Cl⋯O = 2.991(3) Å, Br⋯O = 3.139(2) Å

These interactions facilitate molecular sheet formation parallel to the (101) plane, critical for crystal packing stability.

Hirshfeld Surface Analysis

Intermolecular interactions quantified via CrystalExplorer:

-

C⋯H/H⋯C : 32.2%

-

H⋯H : 26.3%

-

Br⋯H/H⋯Br : 10.7%

-

O⋯H/H⋯O : 10.4%

The predominance of C–H⋯O and Br⋯H contacts underscores the role of weak interactions in material properties.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting patent US5107034A, a continuous process has been proposed:

-

4-Methoxybenzoic acid and SOCl₂ are mixed in a microreactor (residence time: 15 min, 60°C).

-

The acyl chloride stream is combined with 2-bromo-4-chlorophenol and triethylamine in a T-mixer.

-

Product crystallization is achieved using a segmented flow crystallizer.

This method reduces reaction time from hours to minutes and improves space-time yield by 300%.

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-chlorophenyl 4-methoxybenzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via esterification between 2-bromo-4-chlorophenol and 4-methoxybenzoyl chloride. Key conditions include using a base (e.g., sodium carbonate) in anhydrous dimethylformamide (DMF) at room temperature. Post-reaction, recrystallization from ethanol yields high-purity crystals. Optimization requires strict moisture control and stoichiometric excess of the acyl chloride to drive the reaction to completion .

Q. What crystallization techniques are recommended for obtaining high-quality single crystals of this compound, and how is structural validation performed?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethanol:water) is effective. Structural validation employs single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Validation metrics include R-factors (<5%) and agreement between observed/calculated electron density maps. Hydrogen-bonding patterns should align with graph-set analysis for consistency .

Q. What safety precautions and first-aid measures are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat). In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Waste must be segregated and disposed of via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, MS) and computational predictions for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts or mass fragments can arise from dynamic effects (e.g., rotamers) or isotopic impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity and high-resolution mass spectrometry (HR-MS) for exact mass validation. Computational DFT calculations (e.g., B3LYP/6-31G*) should account for solvent effects and conformational averaging .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound, particularly in the presence of competing electrophilic sites?

- Methodological Answer : The methoxy group acts as an electron-donating group (EDG), directing nucleophilic attack to the para position relative to the bromine. Steric hindrance from the chlorophenyl moiety further biases reactivity. Competitive pathways can be probed via kinetic studies (e.g., varying nucleophile concentration) and monitoring intermediates by LC-MS .

Q. What methodologies are employed to assess the potential pharmacological activity of this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Enzyme inhibition is evaluated using Michaelis-Menten kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 or kinases. In vitro assays are validated with positive controls (e.g., known inhibitors) and IC50 determination .

Q. How does the introduction of electron-donating or withdrawing groups on the benzoate moiety affect the photostability and degradation pathways of this compound under UV irradiation?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) accelerate photodegradation via radical formation, monitored by HPLC with UV detection. Methoxy groups enhance stability by delocalizing π-electrons. Degradation products are identified using LC-MS/MS, with pathways mapped via isotopic labeling (e.g., D2O for hydroxyl radical trapping) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.